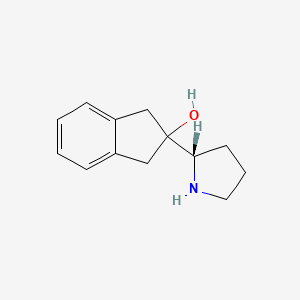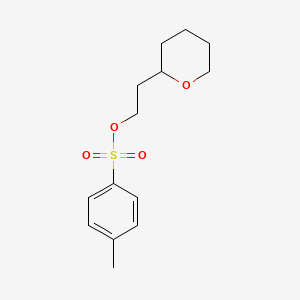![molecular formula C13H18O B13556131 4-[4-(Propan-2-yl)phenyl]butanal CAS No. 62518-63-2](/img/structure/B13556131.png)
4-[4-(Propan-2-yl)phenyl]butanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(Propan-2-yl)phenyl]butanal is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a butanal group attached to a phenyl ring, which is further substituted with a propan-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Propan-2-yl)phenyl]butanal can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Another method involves the Grignard reaction, where a Grignard reagent (an organomagnesium compound) reacts with a carbonyl compound to form the desired product. This reaction requires the use of dry ether as a solvent and is carried out under an inert atmosphere to prevent the reaction of the Grignard reagent with moisture.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
4-[4-(Propan-2-yl)phenyl]butanal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in dry ether.
Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation, and halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: 4-[4-(Propan-2-yl)phenyl]butanoic acid.
Reduction: 4-[4-(Propan-2-yl)phenyl]butanol.
Substitution: Various substituted derivatives depending on the specific electrophilic substitution reaction.
科学的研究の応用
4-[4-(Propan-2-yl)phenyl]butanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound can be used in studies involving the interaction of aromatic aldehydes with biological macromolecules such as proteins and nucleic acids.
Medicine: Research into the potential pharmacological properties of this compound and its derivatives, including their effects on cellular pathways and potential therapeutic applications.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 4-[4-(Propan-2-yl)phenyl]butanal involves its interaction with specific molecular targets and pathways. As an aldehyde, it can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The aromatic ring and propan-2-yl group may also contribute to the compound’s binding affinity and specificity for certain targets.
類似化合物との比較
Similar Compounds
4-Phenylbutanal: Lacks the propan-2-yl group, resulting in different chemical and physical properties.
4-[4-(Methyl)phenyl]butanal: Contains a methyl group instead of a propan-2-yl group, leading to variations in reactivity and applications.
4-[4-(Ethyl)phenyl]butanal:
Uniqueness
4-[4-(Propan-2-yl)phenyl]butanal is unique due to the presence of the propan-2-yl group, which influences its steric and electronic properties. This structural feature can affect the compound’s reactivity, binding interactions, and overall stability, making it distinct from other similar compounds.
特性
CAS番号 |
62518-63-2 |
|---|---|
分子式 |
C13H18O |
分子量 |
190.28 g/mol |
IUPAC名 |
4-(4-propan-2-ylphenyl)butanal |
InChI |
InChI=1S/C13H18O/c1-11(2)13-8-6-12(7-9-13)5-3-4-10-14/h6-11H,3-5H2,1-2H3 |
InChIキー |
RCQMMCWUKHWWDZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)CCCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



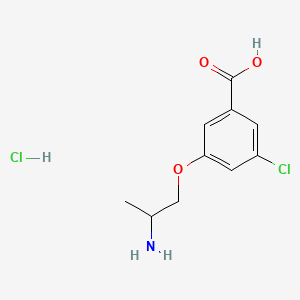



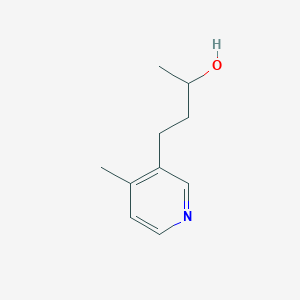
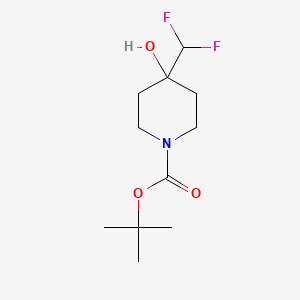
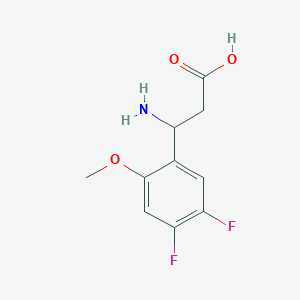
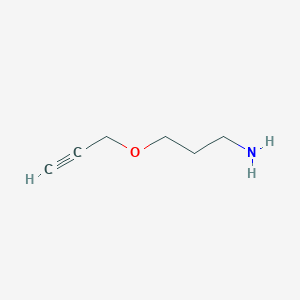
![4-(3-Aminopropyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dionehydrochloride](/img/structure/B13556103.png)
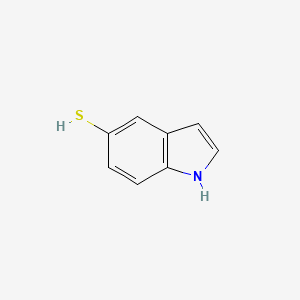
![3-[4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B13556121.png)
